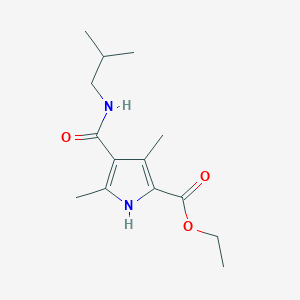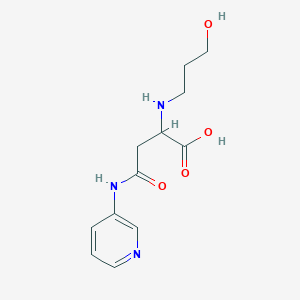
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MESNA, which stands for 2-mercaptoethane sulfonate sodium. MESNA is a sulfhydryl compound that has been extensively studied for its ability to protect against the toxic effects of chemotherapy drugs.
科学研究应用
MESNA has been extensively studied for its potential applications in various fields. One of the most significant applications of MESNA is its ability to protect against the toxic effects of chemotherapy drugs. Chemotherapy drugs can cause significant damage to the kidneys and bladder, and MESNA has been shown to protect against this damage. MESNA works by binding to and detoxifying the metabolites of chemotherapy drugs, thereby reducing their toxic effects.
In addition to its use in chemotherapy, MESNA has also been studied for its potential applications in other fields. For example, MESNA has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. MESNA has also been studied for its potential use in the treatment of liver diseases, such as cirrhosis.
作用机制
Target of Action
The primary target of 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is Phosphodiesterase 4 (PDE4) . PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP) and is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types such as keratinocytes .
Mode of Action
This compound interacts with its target, PDE4, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP within the cell . The elevated cAMP levels then modulate the production of pro-inflammatory mediators at the level of mRNA expression .
Biochemical Pathways
The inhibition of PDE4 by this compound affects the cAMP-PKA pathway . This pathway plays a key role in the regulation of many biological responses in humans, including inflammation, apoptosis, and lipid metabolism . The increased cAMP levels lead to the activation of protein kinase A (PKA), which then modulates the function of various proteins through phosphorylation .
Result of Action
The action of this compound results in the reduction of inflammation . By inhibiting PDE4 and increasing cAMP levels, the compound blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types . This leads to a reduction in complex inflammatory processes, such as dendritic cell infiltration, epidermal skin thickening, and joint destruction .
实验室实验的优点和局限性
MESNA has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also relatively inexpensive, making it accessible to researchers with limited budgets. However, MESNA does have some limitations. It has a short half-life, which means that it must be administered frequently to maintain its therapeutic effects. In addition, MESNA can interfere with certain laboratory assays, which could lead to inaccurate results.
未来方向
There are several future directions for research on MESNA. One area of research is the development of new formulations of MESNA that have a longer half-life and are more effective at protecting against the toxic effects of chemotherapy drugs. Another area of research is the investigation of the potential use of MESNA in the treatment of other diseases, such as liver diseases and inflammatory diseases. Finally, there is a need for further research on the biochemical and physiological effects of MESNA, which could lead to the development of new therapeutic applications.
合成方法
MESNA is synthesized by reacting 2-chloroethanesulfonic acid with sodium sulfide followed by the addition of 4-amino-5-methyl-2-mercapto-1,2,4-triazole. The resulting product is then purified by recrystallization. This synthesis method has been well established and is widely used in the production of MESNA.
属性
IUPAC Name |
3-methyl-4-(2-methylsulfonylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S2/c1-5-7-8-6(12)9(5)3-4-13(2,10)11/h3-4H2,1-2H3,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHWIQFOAPAHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)
![{2-[(4-Phenylpiperazin-1-yl)methyl]phenyl}methanamine](/img/structure/B2363285.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)

![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)
![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)
![4-morpholin-4-ylsulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2363301.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2363302.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)